4-Cyano-N-methyl-N-phenylbenzene-1-sulfonamide
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Overview
Description
4-Cyano-N-methyl-N-phenylbenzene-1-sulfonamide is an aromatic sulfonamide compound. It is a white, crystalline solid with a melting point of 197°C . This compound belongs to the group of aromatic sulfonamides, which are known for their diverse applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 4-Cyano-N-methyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of N-methyl-N-phenylamine with 4-cyanobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
4-Cyano-N-methyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The sulfonamide group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
4-Cyano-N-methyl-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-N-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
4-Cyano-N-methyl-N-phenylbenzene-1-sulfonamide can be compared with other aromatic sulfonamides such as:
4-Cyano-N-phenylbenzene-1-sulfonamide: Similar in structure but lacks the N-methyl group, which can affect its reactivity and biological activity.
N-Methyl-N-phenylbenzene-1-sulfonamide: Lacks the cyano group, which can influence its chemical properties and applications.
4-Nitro-N-methyl-N-phenylbenzene-1-sulfonamide:
Properties
CAS No. |
64999-93-5 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
4-cyano-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N2O2S/c1-16(13-5-3-2-4-6-13)19(17,18)14-9-7-12(11-15)8-10-14/h2-10H,1H3 |
InChI Key |
KHMREUJUZIAGAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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